Linker Type and Purity Comparison
E3 Ligase Ligand-linker Conjugate 58 differentiates itself through its specific non-PEG, piperazine-containing linker. This contrasts with many widely used commercial alternatives that employ polyethylene glycol (PEG) linkers. A prominent comparator is Thalidomide-O-amido-PEG3-C2-NH2, a three-unit PEG linker conjugate. The structural difference in linker composition can directly impact the overall lipophilicity and conformational flexibility of the resulting PROTAC [1][2]. Furthermore, reputable vendors of Conjugate 58 guarantee a high purity level, which is critical for reproducible synthesis and biological assay outcomes .
Purity ≥ 98%
(3-unit PEG linker)
| Evidence Dimension | Linker Composition and Purity |
|---|---|
| Target Compound Data | Non-PEG linker (piperazine-based); Purity ≥ 98% |
| Comparator Or Baseline | Thalidomide-O-amido-PEG3-C2-NH2 (3-unit PEG linker) [1][2] |
| Quantified Difference | Linker type differs (non-PEG vs. PEG). Purity for target is specified as ≥ 98%. |
| Conditions | Vendor specifications and chemical structure analysis. |
Why This Matters
Linker type significantly influences a PROTAC's solubility, permeability, and ternary complex stability, making Conjugate 58 a distinct chemical tool for exploring non-PEG linker space.
- [1] MedChemExpress. (n.d.). Thalidomide-O-amido-PEG3-C2-NH2 TFA. Product Datasheet. View Source
- [2] AdooQ Bioscience. (n.d.). Thalidomide-O-amido-PEG3-C2-NH2. Product Datasheet. View Source
